4-bromo-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
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Overview
Description
4-bromo-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a complex organic compound that features a bromine atom, a methoxy group, and a pyrazole ring
Preparation Methods
The synthesis of 4-bromo-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multiple steps. One common method includes the following steps:
Acetylation: Protecting the phenolic hydroxyl group using acetic anhydride.
Bromination: Introducing the bromine atom using bromine under the catalysis of iron powder.
Deacetylation: Removing the acetyl protecting group to yield the final product.
Chemical Reactions Analysis
4-bromo-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The pyrazole ring can interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar compounds include:
4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole: This compound also features a bromine atom and a methoxy group but has a thiazole ring instead of a pyrazole ring.
4-Bromo-2-methoxyphenol: This simpler compound lacks the pyrazole ring and is used as an intermediate in organic synthesis.
The uniqueness of 4-bromo-2-(5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol lies in its combination of functional groups, which provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-2-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-21-16-5-3-2-4-11(16)13-9-14(19-18-13)12-8-10(17)6-7-15(12)20/h2-8,13,18,20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFILICLWKWHUSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2)C3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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